A Comprehensive Technical Guide to the Chemical Properties of Pentabromobenzyl Acrylate
A Comprehensive Technical Guide to the Chemical Properties of Pentabromobenzyl Acrylate
Introduction: Pentabromobenzyl acrylate (PBBA) is a highly brominated aromatic monomer of significant interest in materials science.[1][2] Its primary role is as a reactive flame retardant, serving as a precursor to poly(pentabromobenzyl acrylate) (PPBBA), a polymeric flame retardant valued for its high thermal stability and compatibility with various engineering plastics.[1][3][4] This guide provides an in-depth exploration of the chemical properties of PBBA, offering a technical resource for researchers, chemists, and materials scientists. We will delve into its molecular structure, synthesis, reactivity, and analytical characterization, providing field-proven insights into its application and handling.
Molecular Structure and Physicochemical Properties
The chemical identity of Pentabromobenzyl acrylate is defined by its unique structure, which combines a heavily brominated aromatic ring with a reactive acrylate ester group. This bifunctional nature is central to its utility.
Chemical Structure
The structure consists of a benzyl group in which all five hydrogen atoms on the phenyl ring have been substituted by bromine atoms. This pentabromobenzyl moiety is connected via an ester linkage to an acrylate group.
Caption: Chemical Structure of Pentabromobenzyl Acrylate.
Physicochemical Data
The key physical and chemical properties of PBBA are summarized in the table below. These parameters are critical for its handling, processing, and application.
| Property | Value | Source(s) |
| CAS Number | 59447-55-1 | [5][6] |
| Molecular Formula | C₁₀H₅Br₅O₂ | [6][7] |
| Molecular Weight | 556.67 g/mol | [5][6][7] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 115-126 °C | [2][5] |
| Bromine Content | Approximately 71% by weight | [1] |
| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate | [7][8] |
| Solubility | Soluble in organic solvents (e.g., chloroform, toluene, acetone) | [9] |
| Octanol-Water Partition Coefficient (LogP) | 5.8 | [7] |
Synthesis of Pentabromobenzyl Acrylate
The industrial synthesis of PBBA is a multi-step process designed to maximize yield while preventing the premature polymerization of the reactive acrylate monomer. The most common route involves the esterification of pentabromobenzyl bromide with an acrylate salt.[1][10]
Synthesis Pathway Overview
The synthesis can be logically divided into two primary stages: the formation of the pentabromobenzyl halide intermediate and its subsequent reaction to form the final acrylate ester.
Caption: General workflow for the synthesis of Pentabromobenzyl Acrylate.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative methodology derived from established patent literature.[10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of Pentabromobenzyl Bromide (PBBBr)
-
Reactor Setup: Charge a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer with an appropriate water-immiscible organic solvent (e.g., chlorobenzene) and pentabromotoluene.
-
Radical Initiation: Add water, elemental bromine, and a radical initiator such as dibenzoyl peroxide to the vessel.
-
Reaction: Heat the mixture, typically to 80-90°C, for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to confirm the consumption of pentabromotoluene.
-
Work-up: Cool the reaction mixture. Neutralize excess bromine with an aqueous solution of sodium bisulfite. Separate the aqueous phase. The organic phase, containing the PBBBr product, can be washed with an aqueous sodium carbonate solution and then water to remove acidic byproducts. The solvent can be removed under reduced pressure to yield crude PBBBr, which can be purified further by recrystallization.
Part B: Synthesis of Pentabromobenzyl Acrylate (PBBA)
-
Preparation of Acrylate Salt: In a separate vessel, prepare an aqueous solution of sodium acrylate by carefully adding a concentrated sodium hydroxide solution to an aqueous solution of acrylic acid under controlled temperature (10-50°C), monitoring the pH.
-
Reactor Setup: Charge a reaction vessel with a water-immiscible organic solvent (e.g., chlorobenzene), the PBBBr from Part A, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and a polymerization inhibitor.
-
Esterification Reaction: Add the aqueous sodium acrylate solution to the vessel with vigorous stirring. Heat the biphasic mixture to 90-100°C for 3-5 hours. The reaction progress is monitored by HPLC to ensure consumption of PBBBr is below 0.5%.[10]
-
Isolation and Purification: After the reaction is complete, cool the mixture and perform several hot water washes (at ~80°C), separating the aqueous phase after each wash. The final organic solution containing the PBBA product is then cooled gradually (e.g., to 5°C) to induce crystallization. The solid PBBA is isolated by filtration, washed, and dried.
Chemical Reactivity and Polymerization
The reactivity of PBBA is dominated by the acrylate functional group, which readily undergoes polymerization. This reaction is the cornerstone of its utility as a flame retardant.
Polymerization to Poly(pentabromobenzyl acrylate) (PPBBA)
PBBA serves as a monomer for the production of PPBBA, a high-molecular-weight additive flame retardant. The polymerization converts the reactive liquid or solid monomer into a stable, non-migrating polymer.
-
Mechanism: The polymerization proceeds via a free-radical addition mechanism across the carbon-carbon double bond of the acrylate group.
-
Methods: Various techniques can be employed for polymerization:
-
Solution Polymerization: The monomer is dissolved in a suitable solvent (e.g., chlorobenzene, methyl ethyl ketone) with a free-radical initiator.[10][11] This method allows for good control over the reaction and molecular weight.
-
Melt Polymerization: The monomer is polymerized in its molten state, often in an extruder, which is a solvent-free approach.[10]
-
Emulsion Polymerization: This technique can be used to produce nano- or micro-sized particles of PPBBA.[12]
-
-
Molecular Weight Control: The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the ratio of monomer to initiator and by using chain length regulators (chain transfer agents), such as long-chain thiols.[11]
Experimental Protocol: Solution Polymerization of PBBA
The following is a generalized protocol for solution polymerization.
-
Reactor Setup: Charge a reaction vessel with a suitable solvent, such as chlorobenzene.
-
Monomer Addition: Add the purified PBBA monomer to the solvent and heat to dissolve.
-
Initiation: Once the monomer is dissolved and the desired reaction temperature is reached, introduce a free-radical initiator (e.g., dicumyl peroxide).
-
Polymerization: Maintain the reaction at temperature under an inert atmosphere (e.g., nitrogen) for a period sufficient to achieve high conversion (typically 1-3 hours).
-
Isolation: The resulting polymer (PPBBA) can be isolated by removing the solvent via evaporation or by precipitating the polymer in a non-solvent (e.g., methanol), followed by filtration and drying.
Other Reactions
-
Copolymerization: PBBA can be copolymerized with other vinyl monomers, such as styrene or methyl methacrylate, to create flame-retardant copolymers with tailored properties.[1][2]
-
Substitution Reactions: While the heavily brominated aromatic ring is relatively inert, the bromine atoms could theoretically undergo nucleophilic substitution under harsh conditions, though this is not a reaction of practical importance for its intended applications.[1]
Applications and Functional Insights
The chemical properties of PBBA directly translate to its effectiveness as a flame retardant precursor.
-
Primary Application: The resulting polymer, PPBBA, is used as a high-performance flame retardant additive for engineering thermoplastics, including polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polyamides (Nylon).[3][4]
-
Mechanism of Action: When the plastic containing PPBBA is exposed to high heat, the compound decomposes to release bromine radicals. These radicals act as scavengers in the gas phase of the combustion process, interrupting the chain reaction of burning and extinguishing the flame.[9]
-
Key Advantages:
-
High Thermal Stability: PPBBA can withstand the high processing temperatures of engineering plastics without premature decomposition.[3][9]
-
Excellent Compatibility: As a polymer itself, it has good compatibility with the host plastic matrix.
-
Non-migrating: Due to its high molecular weight, PPBBA does not migrate or "bloom" to the surface of the final product, ensuring long-term performance and surface quality.[3][4]
-
Safety and Handling
Proper handling of Pentabromobenzyl acrylate is essential to ensure laboratory safety and environmental protection. Information is derived from available Safety Data Sheets (SDS).[13][14]
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a dust respirator. | [14] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. | [13][14] |
| Environmental Hazards | Classified as potentially causing long-lasting harmful effects to aquatic life (H413). Avoid release into the environment. | [13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and direct sunlight. | [3][5] |
| First Aid | In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. | [14] |
| Toxicology | Specific toxicological data (e.g., acute toxicity, carcinogenicity) is largely unavailable in public records. Treat as an industrial chemical with unknown long-term effects. | [14] |
Conclusion
Pentabromobenzyl acrylate is a critical monomer whose chemical properties are tailored for the synthesis of high-performance polymeric flame retardants. Its structure, featuring a reactive acrylate group and a thermally stable pentabromobenzyl moiety, allows for its incorporation into polymeric systems that impart essential fire safety to engineering plastics. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and industrial applications.
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LookChem. (n.d.). POLY(PENTABROMOBENZYL ACRYLATE) Safety Data Sheets(SDS). Retrieved from [Link]
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Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
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